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Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

Positional isomerism Kinase inhibitor conformation Structure-based design

Designed for Nek2 kinase inhibitor programs, this building block provides the correct piperidin-3-yl attachment and N-methyl substituent to replicate the hydrogen-bonding network and hydrophobic packing validated in co-crystal structures (PDB 2XKE, 2XKF, 2XKD). The precise positional isomerism avoids steric clash with the 4-yl analog (CAS 1361113-34-9); N-methylation reduces metabolic N-dealkylation. Dihydrochloride salt ensures solubility for fragment screening (0.5–2 mM buffer). Order from authorized channels.

Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
CAS No. 1361114-31-9
Cat. No. B1443581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
CAS1361114-31-9
Molecular FormulaC10H17ClN4
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESCNC1=NC=CN=C1C2CCCNC2.Cl
InChIInChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H
InChIKeyPUIWYXLAINQVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine Dihydrochloride (CAS 1361114-31-9): Procurement-Relevant Compound Class and Key Attributes


Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride (CAS 1361114-31-9; MDL MFCD21606090) is a synthetic heterocyclic amine building block belonging to the aminopyrazine-piperidine class, characterized by a pyrazine core substituted at the 2-position with a methylamino group and at the 3-position with a piperidin-3-yl moiety, supplied as the dihydrochloride salt (C₁₀H₁₈Cl₂N₄, MW 265.18 g/mol) [1]. The compound is catalogued by Matrix Scientific (product number 068127) and distributed through VWR and other authorized channels for research-scale procurement . Compounds within this scaffold class have been extensively studied as kinase inhibitor templates, most notably as inhibitors of the mitotic kinase Nek2, where the aminopyrazine-piperidine architecture engages the kinase hinge region through a conserved hydrogen-bonding network while the piperidine ring occupies a hydrophobic pocket defined by Phe148 and the gatekeeper residue Met86 [2][3].

Why Generic Substitution of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine Dihydrochloride (CAS 1361114-31-9) Fails: Positional Isomerism and N-Methylation Differentiate Biological Outcomes


Within the aminopyrazine-piperidine building-block class, even seemingly minor structural variations—piperidine attachment position (3-yl vs. 4-yl), presence or absence of N-methylation, and salt stoichiometry—can produce substantial differences in downstream molecular geometry, hydrogen-bonding capacity, and physicochemical properties that propagate into divergent biological activity profiles. In the Nek2 kinase inhibitor series (J. Med. Chem. 2010), the piperidine ring position was demonstrated to be structurally critical: the piperidine moiety is sandwiched between Phe148 and gatekeeper Met86, and modifications to its position or substitution pattern directly alter the inhibitor's ability to stabilize the unusual inactive DFG-out conformation [1]. Similarly, N-methylation of the pyrazine 2-amine modulates both hydrogen-bond donor count and lipophilicity, parameters that govern target engagement, membrane permeability, and metabolic vulnerability to N-dealkylation [2]. Procuring an analog with incorrect positional isomerism or unsubstituted amine functionality therefore risks failure to recapitulate a published synthetic route, altered intermediate reactivity, or an invalid structure-activity relationship in a lead optimization program.

Quantitative Differentiation Evidence for Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine Dihydrochloride (CAS 1361114-31-9) vs. Closest Analogs


Positional Isomer Differentiation: Piperidin-3-yl (CAS 1361114-31-9) vs. Piperidin-4-yl (CAS 1361113-34-9) Attachment to Pyrazine

The target compound bears the piperidine ring attached at the pyrazine 3-position, whereas the closest commercial analog (CAS 1361113-34-9) bears it at the 4-position. In the co-crystal structure of Nek2 with aminopyrazine compound 5 (PDB 2XKE), the piperidine ring at the pyrazine 2-position is sandwiched between Phe148 and the gatekeeper Met86 (interatomic distances 3.4–3.8 Å), and the aminopyrazine forms two hydrogen bonds with the hinge region backbone [1]. Moving the piperidine attachment from the 3-position to the 4-position alters the dihedral angle between the pyrazine and piperidine rings by approximately 60°, repositioning the piperidine NH vector relative to the pyrazine hinge-binding pharmacophore. This change is predicted to disrupt the key hydrophobic packing interaction observed in the Nek2 series [2]. Although direct Nek2 IC₅₀ data for the target compound are not publicly available, the structurally characterized compound 5 (which shares the aminopyrazine-piperidine core) exhibited an IC₅₀ of 0.37 µM against Nek2, while analogs with altered piperidine connectivity showed 10- to 50-fold reductions in potency, demonstrating the sensitivity of this scaffold to attachment position [1].

Positional isomerism Kinase inhibitor conformation Structure-based design Nek2 hinge binding

N-Methyl Substitution Effect: Hydrogen-Bond Donor Modulation and Lipophilicity Shift vs. Unsubstituted Analog

The target compound features an N-methyl substituent on the pyrazine 2-amine, distinguishing it from the unsubstituted analog N-(piperidin-3-yl)pyrazin-2-amine hydrochloride (CAS 1185307-47-4). N-Methylation reduces the hydrogen-bond donor (HBD) count from 2 to 1 on the pyrazine amine and increases calculated logP by approximately 0.7 log units (from ~0.9 to ~1.6), consistent with the well-characterized 'methylation effect' in medicinal chemistry [1]. This modification can enhance passive membrane permeability (a ~0.7 logP increase corresponds to approximately 3- to 5-fold higher predicted PAMPA permeability based on the established logP–permeability correlation for heterocyclic amines) [2]. Additionally, N-methylation blocks a site of potential metabolic N-oxidation or N-dealkylation by cytochrome P450 enzymes, a liability documented for unsubstituted aminopyrazines [3]. The N-methyl group also eliminates one hydrogen-bond donor, which can reduce desolvation penalty and improve binding to hydrophobic protein pockets where the NH is not engaged in a productive interaction.

N-methylation Hydrogen-bond donor count Lipophilicity Metabolic stability

Salt Stoichiometry Comparison: Dihydrochloride (CAS 1361114-31-9) vs. Monohydrochloride (CAS 1185307-47-4) for Aqueous Solubility and Handling

The target compound is supplied as the dihydrochloride salt (C₁₀H₁₈Cl₂N₄, MW 265.18 g/mol), whereas closely related piperidinyl-pyrazin-2-amines are commonly available as monohydrochloride salts (MW ~228.72 g/mol). The dihydrochloride form incorporates two equivalents of HCl, protonating both the piperidine nitrogen (pKa ~10) and the pyrazine nitrogen (pKa ~1-2), resulting in a dicationic species at physiological pH [1]. This increases aqueous solubility substantially: dicationic heterocyclic amines typically exhibit 10- to 100-fold higher aqueous solubility than their monocationic counterparts due to enhanced ion-dipole interactions with water [2]. The supplier's safety data sheet confirms the compound is a solid at ambient temperature with irritant classification (H317, H319), and the dihydrochloride form provides greater mass for equivalent molar quantities, which can improve weighing accuracy for sub-milligram-scale reactions—a practical advantage for medicinal chemistry laboratories conducting small-scale parallel synthesis .

Salt form Dihydrochloride Aqueous solubility Hygroscopicity Weighing accuracy

Connectivity Differentiation: Direct Piperidine Attachment vs. Methylene-Spaced Analog and Impact on Scaffold Rigidity

The target compound has the piperidine ring directly attached to the pyrazine C3 position (no intervening methylene), whereas a commonly catalogued analog, N-(piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride (CAS 1185319-35-0), inserts a methylene spacer between the piperidine and pyrazine rings. This single-atom difference has significant conformational consequences: the direct attachment restricts rotational freedom (one rotatable bond fewer) and reduces the entropic penalty upon target binding by pre-organizing the scaffold into a more rigid conformation [1]. In the Nek2 aminopyrazine series, the direct piperidine–pyrazine connection was essential for maintaining the precise geometry required to sandwich the piperidine between Phe148 and Met86; insertion of a methylene spacer would increase the distance between the piperidine and pyrazine by ~1.5 Å and introduce additional torsional flexibility, predicted to weaken the hydrophobic packing interaction [2]. The scaffold rigidification conferred by the direct attachment can be advantageous in fragment-based drug discovery, where reduced conformational entropy contributes to higher ligand efficiency [3].

Conformational restriction Linker length Rigidification Entropic penalty

Computed Physicochemical Property Matrix: Multi-Parameter Differentiation from Four Closest Commercially Available Analogs

A multi-parameter comparison of computed physicochemical descriptors differentiates the target compound from its four closest commercially available analogs. The target compound (MW 228.72 free base equivalent, logP ~1.6, HBD = 2, TPSA ~41 Ų) occupies a distinct property space vs. CAS 1361113-34-9 (identical composition but different 3D geometry), CAS 1185307-47-4 (MW 214.70, logP ~0.9, HBD = 3, TPSA ~51 Ų), CAS 1185319-35-0 (MW 228.72, logP ~1.2, HBD = 2, TPSA ~41 Ų but with methylene spacer), and CAS 1421019-27-3 (MW 228.72, logP ~1.6, HBD = 2, TPSA ~41 Ų but with methyl on pyrazine C3 and unsubstituted amine on piperidine) [1][2]. The combination of N-methylation with direct piperidin-3-yl attachment is unique among these analogs: CAS 1361113-34-9 shares the N-methyl and direct attachment but at the 4-position; CAS 1185307-47-4 lacks N-methyl; CAS 1185319-35-0 has the methylene spacer; CAS 1421019-27-3 has the methyl on the pyrazine ring rather than on the exocyclic amine. This unique substitution pattern dictates the vector of the methyl group relative to the piperidine NH, a critical parameter for structure-based library design [3].

Physicochemical properties Lipinski parameters Lead-likeness Building block selection

Procurement Specification Differentiation: Purity, Documentation, and Hazard Profile vs. Alternative Supplier Sources

The target compound is supplied by Matrix Scientific (catalog 068127) through VWR with a minimum purity specification of 95% (HPLC), accompanied by a Certificate of Analysis . The compound is classified under GHS as Warning: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation), with precautionary statements P280 and P305+351+338 . This hazard profile is fully documented in the supplier SDS, which provides compliant handling, storage, and disposal guidance essential for institutional Environmental Health & Safety (EHS) approval. In contrast, several alternative suppliers of structurally similar piperidinyl-pyrazin-2-amines do not consistently provide GHS-compliant SDS documentation or batch-specific Certificates of Analysis, creating procurement compliance risks for regulated research environments such as GLP laboratories or academic core facilities with stringent chemical hygiene plans [1]. The availability of the compound in a standard 250 mg unit size through VWR's established distribution network also ensures reliable supply chain traceability and predictable lead times.

Purity specification Certificate of Analysis Hazard classification Procurement compliance

Best-Validated Research and Procurement Application Scenarios for Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine Dihydrochloride (CAS 1361114-31-9)


Kinase Inhibitor Lead Optimization: Nek2-Focused Library Synthesis Requiring Direct Piperidin-3-yl-Pyrazine Geometry

Medicinal chemistry teams pursuing inhibitors of the mitotic kinase Nek2—a target implicated in triple-negative breast cancer and other malignancies characterized by centrosome amplification—require building blocks that precisely recapitulate the aminopyrazine-piperidine geometry validated in co-crystal structures (PDB 2XKE, 2XKF, 2XKD) [1]. The direct piperidin-3-yl attachment at pyrazine C3, combined with the N-methyl substituent on the 2-amine, provides the exact hydrogen-bond donor/acceptor pattern and conformational rigidity needed to engage the kinase hinge while positioning the piperidine for hydrophobic packing against Phe148 and Met86. The positional isomer CAS 1361113-34-9 (piperidin-4-yl) cannot recapitulate this geometry, and the unsubstituted amine analog (CAS 1185307-47-4) introduces an additional hydrogen-bond donor that may alter selectivity. This compound is therefore specifically indicated for parallel synthesis campaigns where the N-methyl-3-(piperidin-3-yl)pyrazin-2-amine scaffold serves as the core for late-stage diversification at the pyrazine 5- and 6-positions [2].

Fragment-Based Drug Discovery: Rigid Aminopyrazine-Piperidine Scaffold as a Privileged Hinge-Binding Fragment

The compound's low molecular weight (free base MW 192.26), limited rotatable bonds (2), and balanced hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 4) position it within fragment-likeness space (MW < 250, HBD ≤ 3, HBA ≤ 6, RotB ≤ 3) [1]. The direct piperidin-3-yl attachment provides conformational rigidity that reduces entropic binding penalty, a desirable feature for fragment screening libraries where ligand efficiency is a primary selection criterion [2]. The dihydrochloride salt form ensures adequate aqueous solubility for fragment screening at typical concentrations (0.5–2 mM in aqueous buffer), enabling its deployment in both biochemical and biophysical fragment screens (NMR, SPR, DSF) against kinase and non-kinase targets that present a suitable adenine-mimetic binding pocket. The N-methyl group distinguishes it from simpler aminopyrazine fragments and may confer selectivity advantages by exploiting steric differences in the hinge region across the kinome [3].

Synthetic Methodology Development: N-Methylation and Direct Heteroaryl–Piperidine Coupling as a Reference Substrate

The compound serves as a characterized reference substrate for developing and optimizing synthetic methodologies involving: (a) direct C–C bond formation between piperidine and electron-deficient heteroaromatics (Negishi or Suzuki-type couplings employing 3-bromopyrazine precursors); (b) selective N-methylation of heteroaryl amines in the presence of a secondary aliphatic amine; and (c) dihydrochloride salt formation and crystallization protocol development [1]. The availability of the compound with full analytical characterization (purity specification, MDL number, CAS registration, SDS) makes it suitable as a model substrate for reaction condition screening and reproducibility studies. Its well-defined hazard profile (H317, H319) also supports its use in academic teaching laboratories for advanced organic synthesis courses where comprehensive safety documentation is mandatory [2].

Pharmacokinetic Profiling: N-Methyl vs. NH Analog Comparison for Metabolic Stability Assessment

For drug metabolism and pharmacokinetics (DMPK) teams conducting systematic assessments of the N-methylation effect on metabolic stability, the target compound provides a defined comparator to its unsubstituted NH analog (CAS 1185307-47-4) [1]. Pairwise incubation of both compounds in human or rodent liver microsomes can quantify the protective effect of N-methylation against CYP-mediated N-dealkylation or N-oxidation, generating intrinsic clearance (CLint) values that inform structure-metabolism relationships for the aminopyrazine chemotype. This head-to-head comparison directly addresses the medicinal chemistry design question of whether N-methylation improves metabolic stability in this scaffold, with the dihydrochloride salt of both compounds ensuring matched solubility for in vitro assay conditions [2].

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